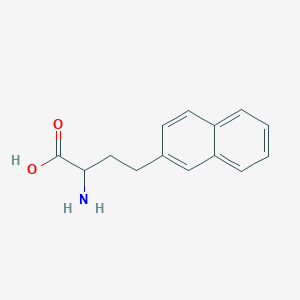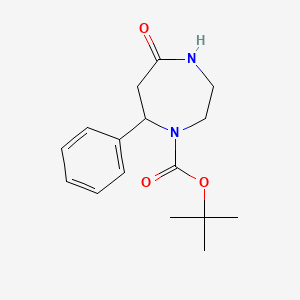
Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate, also known as TBOPDC, is a carboxylic acid derivative with a variety of applications in scientific research. It is a common reagent used in organic synthesis and has been investigated for its potential use in drug development.
Applications De Recherche Scientifique
Environmental Impact and Degradation
Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate, as a chemical entity, does not have direct mentions in the available literature within the context of specific applications or studies. However, research on similar compounds, particularly those involving tert-butyl groups and their environmental fate, provides insights into potential areas of scientific interest. For instance, studies on synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups, highlight the environmental occurrence, fate, human exposure, and toxicity of such compounds. These SPAs are used in various products to retard oxidative reactions and prolong shelf life. They have been detected in indoor dust, outdoor air particulates, sea sediment, river water, and human tissues. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenic properties for some SPAs. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Catalytic and Synthetic Applications
In the realm of synthetic chemistry, compounds with tert-butyl groups often play crucial roles in catalysis and organic synthesis. For example, research on metal cation-exchanged clay catalysts for organic synthesis showcases the utility of tert-butyl-based compounds. These catalysts facilitate various organic reactions, including alkylation, rearrangement, and oxidation processes, offering a green alternative to traditional synthetic methods. This highlights the potential application of tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate in catalytic processes or as a building block in organic synthesis, emphasizing the importance of investigating its reactivity and synthetic utility (Tateiwa & Uemura, 1997).
Bioactive Compound Development
The development of bioactive compounds is another area where tert-butyl-based chemicals are of interest. Studies on natural neo acids and neo alkanes, including derivatives with tertiary butyl groups, have demonstrated various biological activities. These compounds are potential candidates for chemical preparations with antioxidant, anticancer, antimicrobial, and antibacterial properties. The review of naturally occurring and synthesized neo fatty acids, neo alkanes, and their derivatives underscores the potential of tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate in pharmaceutical, cosmetic, and agronomic applications. Investigating its biological activity could lead to the development of new therapeutic agents or functional materials (Dembitsky, 2006).
Safety and Hazards
- Safety Data Sheet (SDS) : Link to SDS
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-9-17-14(19)11-13(18)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBULKKZPYXARS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)CC1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598249 |
Source


|
| Record name | tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate | |
CAS RN |
220898-16-8 |
Source


|
| Record name | tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

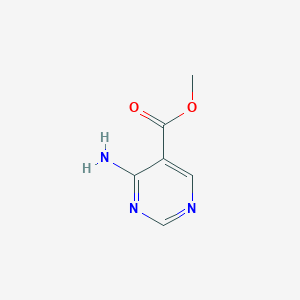
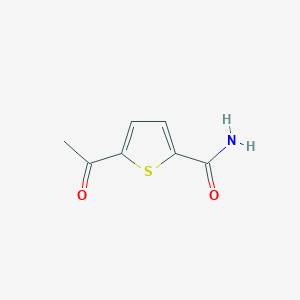
![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)
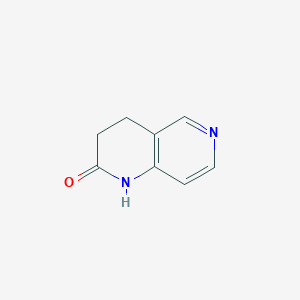
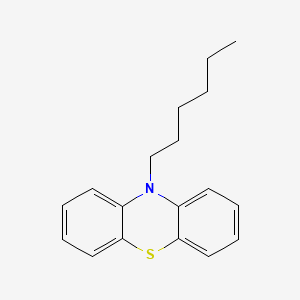
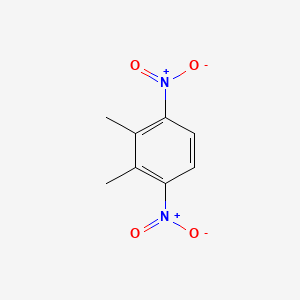
![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)




